molecular formula C6H7BrFN B8208771 Parafluoroanilinium bromide

Parafluoroanilinium bromide

Cat. No.: B8208771
M. Wt: 192.03 g/mol
InChI Key: UFXSFFZUFGPRAI-UHFFFAOYSA-N
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Description

Parafluoroanilinium bromide (C₆H₅FNH₃⁺·Br⁻) is an organic ammonium bromide derivative characterized by a fluorine atom substituted at the para position of the anilinium ring. This structural feature distinguishes it from other anilinium-based bromides, as the electronegative fluorine substituent influences electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name

(4-fluorophenyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSFFZUFGPRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[NH3+])F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1 3-Cyanoanilinium Bromide

  • Structure: The cation of 3-cyanoanilinium bromide (C₇H₇N₂⁺·Br⁻) features a cyano (-CN) substituent at the meta position, inducing electron-withdrawing effects. In contrast, parafluoroanilinium bromide’s fluorine substituent at the para position exerts similar but weaker electron-withdrawing effects.
  • Crystal Packing: 3-Cyanoanilinium bromide forms N–H⋯Br hydrogen bonds between cations and anions, stabilizing its crystal lattice . This compound likely exhibits similar hydrogen-bonding patterns, but fluorine’s smaller atomic radius may alter packing efficiency.

Sepantronium Bromide (YM-155)

  • Structure: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) incorporates a complex bicyclic structure with a brominated aromatic system, enhancing its bioavailability and target specificity .
  • Electronic Effects : The fluorine atom in this compound may reduce basicity compared to sepantronium’s nitrogen-rich framework, impacting solubility and reactivity.
Solubility and Physicochemical Properties
Compound Solubility (20°C) Molecular Weight Key Substituent
This compound Inferred: Moderate in polar solvents 202.03 -F (para)
3-Cyanoanilinium bromide Not reported 215.06 -CN (meta)
Sepantronium bromide Soluble in DMSO 443.29 Brominated bicyclic core
Lithium bromide 166.7 g/100 mL (H₂O) 86.85 Inorganic salt
  • Key Insight: The fluorine substituent in this compound likely enhances hydrophilicity compared to non-polar analogs but less than inorganic bromides like LiBr, which exhibits extreme water solubility due to ionic dissociation .
Thermal and Stability Profiles
  • Lithium Bromide : High thermal stability (m.p. 552°C) due to ionic bonding, making it suitable for industrial refrigeration .
  • 3-Cyanoanilinium Bromide: Stability likely derives from hydrogen-bonded networks, as seen in its chloride analog . This compound may exhibit comparable stability but lower melting points than inorganic salts.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound studies?

  • Methodological Answer : Disclose all synthetic procedures, including solvent volumes and purification yields. Use IUPAC nomenclature and CAS registry numbers. For biological studies, include IRB approval codes and animal welfare statements. Deposit raw spectral data in public repositories (e.g., Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parafluoroanilinium bromide
Reactant of Route 2
Parafluoroanilinium bromide

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